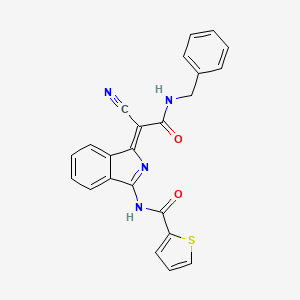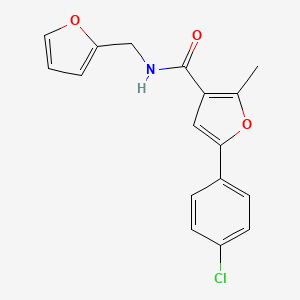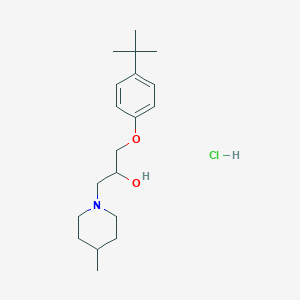
4-Biphenylmagnesium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Biphenylmagnesium bromide is a commonly used organic magnesium reagent in metal organic chemistry . It plays an important role in the synthesis of complex organic molecules .
Synthesis Analysis
4-Biphenylmagnesium bromide is usually prepared by reacting benzene bromide with magnesium bromide . It can also be synthesized by enabling 4-bromobiphenyl to act with metal magnesium powder or magnesium chips in a non-protonic solvent .Molecular Structure Analysis
The molecular formula of 4-Biphenylmagnesium bromide is C12H9BrMg . Its molecular weight is 257.41 .Chemical Reactions Analysis
4-Biphenylmagnesium bromide is used in Grignard reactions . It can react to generate phenyl magnesium compounds .Physical And Chemical Properties Analysis
4-Biphenylmagnesium bromide is a white crystalline powder . It is soluble in organic solvents such as ether, dimethylformamide, and chlorinated hydrocarbons . It is stable at room temperature but will decompose after being affected by moisture . It has a boiling point of 65°C and a density of 0.961 g/mL at 25°C .Aplicaciones Científicas De Investigación
1. Grignard Cross-Coupling in Organic Synthesis
4-Biphenylmagnesium bromide plays a significant role in Grignard cross-coupling reactions, a foundational method in organic chemistry. Kamikawa and Hayashi (1997) demonstrated its use in selectively substituting triflate in organic compounds with phenyl, using palladium catalysts. This method allows for precise control in synthesizing biphenyl derivatives, essential for various pharmaceutical and material science applications (Kamikawa & Hayashi, 1997).
2. Synthesis of Novel Organometallic Compounds
Wang et al. (2004) explored the reaction of lead(II) chloride with biphenylmagnesium bromide, leading to the synthesis of new organometallic compounds with unique molecular structures. This research contributes to the understanding of metal-metal bonding and its potential applications in materials science (Wang et al., 2004).
3. Catalytic Applications in Polymer Synthesis
In the field of polymer chemistry, Rahman and Debnath (2012) used 4-biphenylmagnesium bromide in iron(III)-catalyzed coupling reactions. This research highlights its utility in synthesizing complex biaryl structures, which are crucial components in many advanced polymers (Rahman & Debnath, 2012).
4. Development of Fluorescent Sensors
Zou et al. (2014) described the use of an arylmagnesium bromide, formed from 4-bromophenol, in developing a novel near-infrared (NIR) region fluoride sensor. This application demonstrates the role of 4-biphenylmagnesium bromide derivatives in creating advanced sensing materials for environmental and biological applications (Zou et al., 2014).
Safety and Hazards
Mecanismo De Acción
Target of Action
4-Biphenylmagnesium bromide, also known as Magnesium, 4-biphenylylbromo-, is an organometallic compound . It is primarily used as a reagent in organic synthesis . The primary targets of this compound are organic molecules that require the introduction of the biphenyl group .
Mode of Action
The compound acts as a Grignard reagent . Grignard reagents are powerful tools in organic chemistry for the formation of carbon-carbon bonds. They can react with a variety of electrophiles to form new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Biochemical Pathways
As a Grignard reagent, 4-Biphenylmagnesium bromide is involved in the Grignard reaction . This reaction is a key step in many biochemical pathways, particularly in the synthesis of alcohols, acids, and ketones . The downstream effects of these reactions can lead to the production of a variety of complex organic molecules .
Pharmacokinetics
Like all grignard reagents, it is highly reactive and sensitive to moisture . Therefore, it must be handled and stored carefully to maintain its reactivity .
Result of Action
The result of the action of 4-Biphenylmagnesium bromide is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including those with complex structures . The exact molecular and cellular effects of the compound’s action would depend on the specific reactions it is used in .
Action Environment
The action of 4-Biphenylmagnesium bromide is highly dependent on the environmental conditions. It is sensitive to moisture and air, and thus must be handled under an inert atmosphere . The reaction conditions, such as temperature and solvent, can also significantly influence the efficacy and selectivity of the reactions it is involved in .
Propiedades
IUPAC Name |
magnesium;phenylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9.BrH.Mg/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h1,3-10H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQLJPBJNSPKSG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=[C-]C=C2.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Biphenylmagnesium bromide | |
CAS RN |
3315-91-1 |
Source


|
| Record name | 4-Biphenylmagnesium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2860848.png)



![2-[4-(Aminomethyl)benzenesulfonyl]ethan-1-ol](/img/structure/B2860852.png)

![8-(5-Bromo-2-methoxyphenyl)-5-ethyl-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2860859.png)
![2-[3-Methyl-2,6-dioxo-7-prop-2-enyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydr opurinyl]acetamide](/img/structure/B2860862.png)


![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-methoxybenzyl)acetamide](/img/structure/B2860866.png)


![N-[1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-yl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2860870.png)